1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol
Description
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and sulfonyl and hydroxyl groups
Properties
IUPAC Name |
1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c24-19-8-10-22(11-9-19)14-18-12-21-20(27(25,26)15-17-6-7-17)23(18)13-16-4-2-1-3-5-16/h12,16-17,19,24H,1-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKEDISUVCSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=CN=C2S(=O)(=O)CC3CC3)CN4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol typically involves multiple steps, starting from readily available starting materials
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.
Introduction of Cyclohexylmethyl and Cyclopropylmethylsulfonyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides and sulfonyl chlorides.
Coupling with Piperidin-4-ol: The final step involves the coupling of the substituted imidazole with piperidin-4-ol under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the imidazole formation and high-throughput screening for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to an imidazoline using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonyl chlorides, strong bases like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Imidazolines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the sulfonyl and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A similar compound with a benzo-fused imidazole ring, known for its broad range of biological activities.
Uniqueness
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol is unique due to the presence of both cyclohexylmethyl and cyclopropylmethylsulfonyl groups, which provide distinct steric and electronic properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
